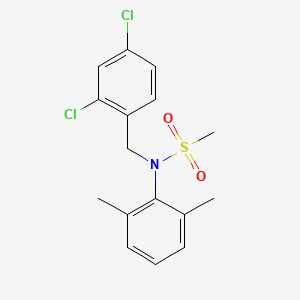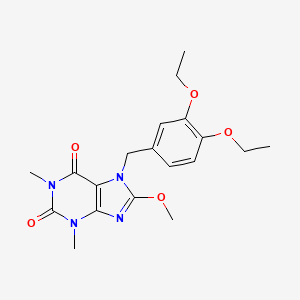
N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide, also known as Compound 21, is a novel selective mineralocorticoid receptor (MR) antagonist. It has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.
Mécanisme D'action
The MR is a nuclear receptor that regulates gene expression in response to mineralocorticoids such as aldosterone. The activation of MR by aldosterone leads to the expression of genes involved in sodium and water retention, leading to an increase in blood pressure and fluid overload. N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide 21 selectively blocks the MR, preventing the activation of MR by aldosterone, and thus reducing sodium and water retention. This leads to a decrease in blood pressure and fluid overload.
Biochemical and Physiological Effects:
Studies have shown that this compound 21 has several biochemical and physiological effects. It has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. This compound 21 has also been shown to improve renal function and reduce proteinuria in animal models of renal disease. Additionally, this compound 21 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular and renal disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide 21 is its selectivity for MR, which reduces the risk of off-target effects. This compound 21 has also been shown to have a long half-life, which allows for once-daily dosing. However, one of the limitations of this compound 21 is its low solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis and purification of this compound 21 can limit its use in research.
Orientations Futures
There are several future directions for research on N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide 21. One area of interest is its potential therapeutic applications in other diseases, such as diabetes and metabolic syndrome. Another area of interest is the development of more efficient synthesis and purification methods to reduce the cost of this compound 21. Additionally, the development of novel delivery methods to improve the solubility and bioavailability of this compound 21 could increase its potential therapeutic applications. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound 21 in humans.
Applications De Recherche Scientifique
N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide 21 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. Studies have shown that this compound 21 selectively blocks the MR, which plays a critical role in regulating blood pressure and fluid balance. The selective blockade of MR by this compound 21 has been shown to improve cardiovascular and renal function in animal models of hypertension, heart failure, and renal disease.
Propriétés
IUPAC Name |
2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-2-23(14-20(24)22-19-10-6-5-9-18(19)21)27(25,26)17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQLVNCJYYCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3610326.png)

![2-bromo-N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3610337.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B3610342.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3610344.png)
![methyl 2-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B3610368.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3610374.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3610376.png)
![3-amino-6,6-dimethyl-2-(4-methylbenzyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3610384.png)
![N-(4-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3610392.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B3610408.png)
![2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3610424.png)
